molecular formula C13H14F2O B1324786 Cyclohexyl 2,4-difluorophenyl ketone CAS No. 898769-54-5

Cyclohexyl 2,4-difluorophenyl ketone

Cat. No.: B1324786
CAS No.: 898769-54-5
M. Wt: 224.25 g/mol
InChI Key: DJYJFIBXMBVVRP-UHFFFAOYSA-N
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Description

Cyclohexyl 2,4-difluorophenyl ketone is a chemical compound that belongs to the class of aryl ketones. It is characterized by the presence of a cyclohexyl group attached to a 2,4-difluorophenyl ketone moiety. This compound is utilized in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 2,4-difluorophenyl ketone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a preferred method for synthesizing aryl ketones.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2,4-difluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Substituted aryl ketones with various functional groups.

Scientific Research Applications

Cyclohexyl 2,4-difluorophenyl ketone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2,4-difluorophenyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites on enzymes, altering their activity, or interacting with receptors to modulate cellular responses .

Comparison with Similar Compounds

Cyclohexyl 2,4-difluorophenyl ketone can be compared with other aryl ketones such as:

  • Cyclohexyl phenyl ketone
  • Cyclohexyl 4-fluorophenyl ketone
  • Cyclohexyl 3,5-difluorophenyl ketone

Uniqueness: The presence of two fluorine atoms on the phenyl ring of this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific reactivity patterns .

Properties

IUPAC Name

cyclohexyl-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYJFIBXMBVVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642611
Record name Cyclohexyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-54-5
Record name Cyclohexyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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